N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
カタログ番号:
B2574502
CAS番号:
1257551-71-5
分子量:
480.5
InChIキー:
XEXZREFXFCKXKN-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
説明
N-(4-(N-(2,6-Dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic heterocyclic compound characterized by a multi-domain structure. Its core features include:
特性
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O5S/c1-14-12-20(24-15(2)23-14)27-34(31,32)17-7-5-16(6-8-17)25-21(29)13-28-22(30)10-9-18(26-28)19-4-3-11-33-19/h3-12H,13H2,1-2H3,(H,25,29)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXZREFXFCKXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Table 1: Key Structural and Functional Group Comparisons
*Molecular weights estimated using atomic composition.
Key Observations :
- Replacement of the furan-2-yl group in the target compound with thioether (B13) or phenoxy groups () alters lipophilicity and electronic properties, impacting membrane permeability .
- The 6-oxo-pyridazinone moiety in the target compound contrasts with the tetrahydropyrimidinone in B12/B13, likely affecting hydrogen-bond donor/acceptor profiles .
Table 2: Comparative Bioactivity and Solubility
*Calculated using fragment-based methods (e.g., XLogP3).
Insights :
- The 6-oxo-pyridazinone may enhance binding to metalloenzymes (e.g., angiotensin-converting enzyme) compared to pyrimidinones in B12/B13 .
- Sulfamoyl groups generally confer moderate solubility but high target specificity, as seen in sulfonamide drugs .
Analytical Characterization
- Chromatographic Behavior: The target compound’s retention in reverse-phase HPLC would differ from B12/B13 due to its furan ring’s polarity, akin to flavonoid retention patterns in .
- Spectroscopic Profiles: The dimethylpyrimidine moiety would produce distinct $^1H$-NMR signals (e.g., singlet for C4-H) compared to tetrahydropyrimidinones in B12/B13 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
